(Benzamido)oxy Acetic Acid-d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

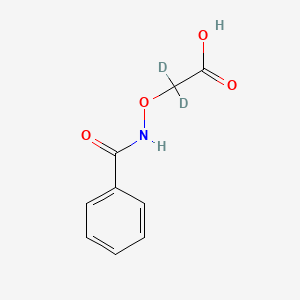

(Benzamido)oxy Acetic Acid-d2 is a deuterium-labeled compound with the molecular formula C9H7D2NO4 and a molecular weight of 197.18 . This compound is a stable isotope-labeled analog of (Benzamido)oxy Acetic Acid, which is used in various scientific research applications due to its unique properties.

Métodos De Preparación

Industrial production methods for deuterium-labeled compounds often involve the use of deuterated water (D2O) or deuterated organic solvents. These methods ensure the incorporation of deuterium atoms into the desired positions within the molecule, resulting in a stable isotope-labeled product .

Análisis De Reacciones Químicas

(Benzamido)oxy Acetic Acid-d2 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

(Benzamido)oxy Acetic Acid-d2 has several scientific research applications, including:

Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.

Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.

Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.

Mecanismo De Acción

The mechanism of action of (Benzamido)oxy Acetic Acid-d2 involves its interaction with specific molecular targets and pathways. As an inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM), it interferes with the enzyme’s activity, affecting the hydroxylation of peptidylglycine substrates. This inhibition can lead to changes in the levels of bioactive peptides, impacting various physiological processes.

Comparación Con Compuestos Similares

(Benzamido)oxy Acetic Acid-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

(Benzamido)oxy Acetic Acid: The non-deuterated analog with similar chemical properties but without the benefits of stable isotope labeling.

(Phenylformamido)oxy Acetic Acid: Another analog with a different substituent on the acetic acid moiety.

The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies.

Actividad Biológica

(Benzamido)oxy Acetic Acid-d2 is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymatic pathways. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

- Chemical Structure : this compound is characterized by the presence of a benzamide group and an acetic acid moiety, with deuterium labeling at the acetic acid position.

- Form : It appears as a pale yellow solid and is soluble in methanol .

This compound acts primarily as an inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM), an enzyme involved in the biosynthesis of neuropeptides. By inhibiting PHM, this compound can potentially modulate neuropeptide levels, influencing various physiological processes such as pain perception and endocrine functions .

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on PHM activity. The inhibition mechanism involves competitive binding to the enzyme's active site, which disrupts the normal catalytic process. This has implications for therapeutic applications in conditions where neuropeptide modulation is beneficial.

Efficacy in Cell Lines

In vitro studies have demonstrated that this compound can effectively reduce cell proliferation in specific cancer cell lines. For instance, similar compounds have shown IC50 values in the nanomolar range against prostate cancer cells, suggesting that this compound may possess anticancer properties through its action on related pathways .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Study 1 | Prostate Cancer Cells | 16 nM | Inhibition of AR-PELP1 interaction |

| Study 2 | Neuroblastoma Cells | TBD | Inhibition of neuropeptide synthesis |

| Study 3 | Breast Cancer Cells | TBD | Modulation of signaling pathways |

Case Studies

- Prostate Cancer Inhibition : A study investigated the effects of various benzamide derivatives, including this compound, on androgen receptor interactions. The results indicated that compounds with similar structures could significantly inhibit cell growth by disrupting AR-coactivator interactions .

- Neuropeptide Modulation : Another investigation focused on the role of PHM inhibitors in altering neuropeptide levels in neuronal cultures. Results showed that this compound effectively reduced neuropeptide synthesis, suggesting a potential role in pain management and neurodegenerative diseases .

Propiedades

IUPAC Name |

2-benzamidooxy-2,2-dideuterioacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRGQGLIUAMOOC-NCYHJHSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)ONC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.